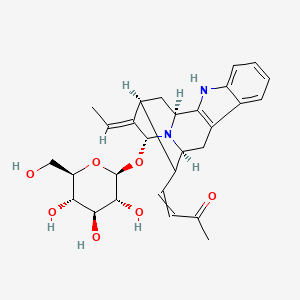

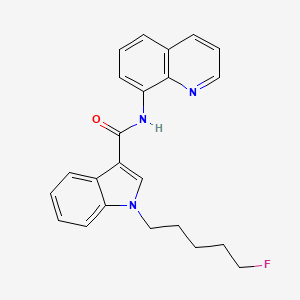

1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Several cannabimimetic quinolinyl carboxylates (PB-22 and BB-22) and cannabimimetic carboxamide derivatives (ADB-FUBINACA and ADBICA) have been identified as designer drugs in illegal products. AM 2201 8-quinolinyl carboxamide is a derivative of these compounds where 8-quinolinol replaces the naphthalene group of AM2201, resulting in a chemical structure similar to that of 5-fluoro PB-22. The biological actions of AM 2201 8-quinolinyl carboximide are unknown. This product is intended for forensic and research applications.

科学的研究の応用

Cannabinoid Receptor Agonists and Antagonists

The compound is part of a diverse array of structures, including indoles and quinolines, capable of acting as cannabinoid receptor agonists and antagonists. These receptors, discovered in the early 90s, are implicated in various biochemical processes, making them intriguing therapeutic targets for drug research (Goya & Jagerovic, 2000).

Human Immunodeficiency Virus (HIV) Treatment

Indolylarylsulfones, a category to which this compound belongs, are a potent class of human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. Extensive structure-activity relationship studies have focused on improving the efficacy of these compounds, indicating their significance in HIV treatment strategies (Famiglini & Silvestri, 2018).

Kynurenine Pathway Metabolites

The compound is structurally similar to kynurenines and quinoline-3-carboxamide derivatives, which have shown potential in treating various diseases such as autoimmunity, neurodegeneration, and cancer due to the neuro- and immunomodulatory effects of kynurenine pathway enzymes and metabolites (Boros & Vécsei, 2020).

Anticorrosive Applications

Quinoline derivatives, including this compound, demonstrate substantial effectiveness against metallic corrosion. They form stable chelating complexes with surface metallic atoms, highlighting their potential in anticorrosive materials (Verma, Quraishi & Ebenso, 2020).

Anticancer Potential

The structural features of quinoline derivatives are crucial for their anticancer activity. Modifications at specific positions on the fluoroquinolone structure have been explored to convert them into potent anticancer agents. This suggests the potential of this compound in anticancer drug development (Abdel-Aal et al., 2019).

Diagnostic and Therapeutic Applications in Cancer

Quinoline-based fibroblast activation protein inhibitors, a category inclusive of this compound, have shown significant results in cancer diagnosis and treatment. Their utilization in PET imaging and targeted radionuclide therapy signifies their importance in oncology (Zhao et al., 2022).

特性

製品名 |

1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide |

|---|---|

分子式 |

C23H22FN3O |

分子量 |

375.4 |

IUPAC名 |

1-(5-fluoropentyl)-N-quinolin-8-ylindole-3-carboxamide |

InChI |

InChI=1S/C23H22FN3O/c24-13-4-1-5-15-27-16-19(18-10-2-3-12-21(18)27)23(28)26-20-11-6-8-17-9-7-14-25-22(17)20/h2-3,6-12,14,16H,1,4-5,13,15H2,(H,26,28) |

InChIキー |

FIWJUBZDMCCWRU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)NC3=CC=CC4=C3N=CC=C4 |

外観 |

Assay:≥98%A crystalline solid |

同義語 |

1-(5-Fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。